Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
CAS No.: 64051-00-9
Cat. No.: VC18444372
Molecular Formula: C14H23IN2O2
Molecular Weight: 378.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64051-00-9 |
|---|---|
| Molecular Formula | C14H23IN2O2 |
| Molecular Weight | 378.25 g/mol |
| IUPAC Name | trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
| Standard InChI | InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |
| Standard InChI Key | ZNJIJWUJCKEDDY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide, reflects its core components:
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A carbamic acid ester group (methylcarbamoyloxy) at the ortho position of a phenyl ring.
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A quaternary ammonium center (trimethylazanium) attached to a propyl side chain.
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An iodide counterion balancing the positive charge on the ammonium group .
Its canonical SMILES string, CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-], and InChI key (ZNJIJWUJCKEDDY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 64051-00-9 | |
| Molecular Formula | C₁₄H₂₃IN₂O₂ | |
| Molecular Weight | 378.25 g/mol | |
| IUPAC Name | Trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide | |
| SMILES | CCC(C1=CC=CC=C1OC(=O)NC)N+(C)C.[I-] |
Structural Analysis
The molecule’s phenyl ring is substituted at the 2-position with a carbamate group (‑OC(=O)NCH₃), while the 1-position of the propyl chain hosts the trimethylammonium group. This arrangement creates a zwitterionic-like structure, with the iodide ion stabilizing the positive charge on the nitrogen. Computational models predict a collision cross-section (CCS) of 158.0 Ų for the [M+H]+ adduct, indicating moderate molecular surface area .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a nucleophilic substitution between methyl carbamate (CH₃NHCOOCH₃) and a quaternary ammonium precursor. Key steps include:
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Alkylation: Reaction of methyl carbamate with 1-(2-bromopropyl)-2-methylbenzene under basic conditions to form the ester linkage.
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Quaternization: Treatment with trimethylamine in the presence of iodide salts to introduce the trimethylammonium group.
Table 2: Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | Dichloromethane/EtOH | Polar aprotic preferred |
| Catalyst | K₂CO₃ | Enhances nucleophilicity |
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from ethanol/water mixtures. Analytical confirmation employs:
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Mass spectrometry: Major peak at m/z 378.25 ([M]+).
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NMR spectroscopy: Distinct signals for trimethylammonium (δ 3.2 ppm, singlet) and carbamate carbonyl (δ 165 ppm in ¹³C NMR).
Physicochemical Properties
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 265 nm (π→π* transition of the aromatic ring).
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3400 cm⁻¹ (N-H) .
| Feature | Subject Compound | Benzofuran Analog |
|---|---|---|
| Aromatic System | Phenyl ring | Benzofuran |
| Functional Groups | Carbamate, quaternary ammonium | Ketone, benzofuran, quaternary ammonium |
| Molecular Weight | 378.25 g/mol | 479.4 g/mol |
| Predicted CCS ([M+H]+) | 158.0 Ų | 192.3 Ų |
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